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Compound of Interest

Compound Name: Propylparaben Sodium

Cat. No.: B1324495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium
propylparaben and its primary metabolites. The information is curated to support researchers,
scientists, and drug development professionals in evaluating the safety and risk assessment of
this widely used preservative.

Executive Summary

Sodium propylparaben, the sodium salt of propylparaben, is an antimicrobial preservative used
extensively in cosmetics, pharmaceuticals, and food products.[1][2] It is readily absorbed
through the gastrointestinal tract and skin and is rapidly metabolized and excreted, primarily in
the urine, with no evidence of accumulation in the body.[1][3][4][5] The primary metabolite is p-
hydroxybenzoic acid (PHBA), which is then conjugated.[5][6] While generally considered to
have low acute toxicity, concerns have been raised regarding its potential for endocrine
disruption. This guide summarizes the key toxicological endpoints, presents quantitative data in
a structured format, details experimental methodologies, and provides visual representations of
relevant pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
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Sodium propylparaben is rapidly absorbed following oral and dermal administration.[1][5] Upon
absorption, it is extensively hydrolyzed by esterases to its primary metabolite, p-
hydroxybenzoic acid (PHBA).[5][6] PHBA is then further metabolized through conjugation
(glucuronidation and sulfation) before being excreted in the urine.[5][6] A minor metabolic
pathway involves the direct conjugation of the parent compound.[7] Studies indicate that
metabolism in humans may be less effective than in rats, particularly after dermal exposure,
which is a crucial consideration for risk assessment.[8]
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Metabolic pathways of propylparaben.

Toxicological Endpoints
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Acute Toxicity

Sodium propylparaben exhibits low acute toxicity. The available data for propylparaben and its
sodium salt are summarized below.

] Route of
Compound Test Species o ] LD50 Reference
Administration

Sodium Rat

Oral > 5000 mg/kg bw  [9]
Propylparaben (male/female)
Propylparaben Mouse Oral 3700 mg/kg [10]
Propylparaben Mouse Intravenous 180 mg/kg [10]
Propylparaben Mouse Intraperitoneal 490 mg/kg [10]

Subchronic and Chronic Toxicity

Subchronic and chronic studies in rodents have demonstrated a low order of toxicity for

propylparaben.
_ Study
Compound Test Species ) Route NOAEL Reference
Duration
Propylparabe 1000 mg/k
PyIP Rat 90-day Oral I [6][11]
n bw/day
Propylparabe )
Rat Chronic Oral 5500 mg/kg [41[12]
n
Sodium p-
Rat 250 mg/kg
hydroxybenz 90-day Oral [O1[13]
. (male/female) bw/day
oate

Genotoxicity and Carcinogenicity

Propylparaben has been extensively tested for genotoxicity in a variety of in vitro and in vivo
assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5][14] The
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structure of parabens is not indicative of carcinogenic potential, and experimental studies have
not shown evidence of carcinogenicity.[5][14]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of propylparaben is a subject of ongoing scientific
discussion. Some studies in juvenile male rats have reported adverse effects on sperm
production and testosterone levels, though these findings have not been consistently replicated
in other studies.[8][15] A combined repeated dose toxicity study with a
reproduction/developmental toxicity screening test (OECD 422) in rats showed no adverse
effects on male and female reproductive parameters or on the offspring at doses up to 1000-
1500 mg/kg bw/day.[1] Similarly, a comprehensive study in juvenile rats found no adverse
effects on reproductive development or function at doses up to 1000 mg/kg/day.[8]

Compound Test Species Study Type NOAEL Reference
981-1125 mg/kg
Propylparaben Rat OECD TG 422 [6]
bw/day
_ Reproductive
Propylparaben Juvenile Rat 1000 mg/kg/day [8]

Development

Endocrine Disruption

Propylparaben has been shown to possess weak estrogenic activity and can act as an
androgen receptor antagonist.[13][15][16] The estrogenic activity of parabens generally
increases with the length of the alkyl chain.[14] In vitro studies have demonstrated that
propylparaben can bind to estrogen receptors and transactivate estrogen-responsive genes.
[14][16] In vivo assays, such as the Hershberger bioassay, have confirmed its anti-androgenic
properties in rats.[12] Despite these findings, the European Commission's Scientific Committee
on Consumer Safety (SCCS) has concluded that the current evidence is insufficient to classify
propylparaben as an endocrine disruptor for human health risk assessment.[11]

Potential Endocrine Disrupting Mechanisms

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubs.acs.org/doi/10.1021/envhealth.3c00206
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/C6SFA/46_C6SFA_E.pdf
https://pubmed.ncbi.nlm.nih.gov/29248488/
https://pubmed.ncbi.nlm.nih.gov/15833376/
https://www.rivm.nl/bibliotheek/rapporten/2017-0028.pdf
https://pubmed.ncbi.nlm.nih.gov/29248488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904550/
https://pubmed.ncbi.nlm.nih.gov/29248488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959674/
https://pubmed.ncbi.nlm.nih.gov/15833376/
https://www.gerpac.eu/development-and-validation-of-an-analytical-method-for-the-assessment-of-methylparaben-and-propylparaben-by-hplc-uv-2971
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/C6SFA/46_C6SFA_E.pdf
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/C6SFA/46_C6SFA_E.pdf
https://www.gerpac.eu/development-and-validation-of-an-analytical-method-for-the-assessment-of-methylparaben-and-propylparaben-by-hplc-uv-2971
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061990/
https://health.ec.europa.eu/system/files/2022-08/sccs_o_243.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Propylparaben

Binds to Binds to
Estrogen Receptor (ER) Androgen Receptor (AR)

Activates

Estrogenic Effects Anti-androgenic Effects
(e.g., gene transcription) (e.g., inhibition of androgen action)

Antagonizes

Click to download full resolution via product page

Endocrine disruption by propylparaben.

Immunotoxicity

Limited data is available on the immunotoxicity of sodium propylparaben. One study noted no
signs of immunotoxicity.[17]

Dermal and Ocular Irritation

Propylparaben is considered to be mildly irritating to the skin.[4][5] The primary metabolite, p-
hydroxybenzoic acid, is classified as a skin and eye irritant.[18][19]

Toxicity of Metabolites

The primary metabolite of propylparaben is p-hydroxybenzoic acid (PHBA). PHBA is
considered to be a skin and eye irritant.[18][19] A 90-day subchronic oral toxicity study on
sodium p-hydroxybenzoate in rats established a NOAEL of 250 mg/kg bw/day, with slight
hepatic and kidney toxicities observed at 500 mg/kg bw/day.[9][13]

Experimental Protocols
90-Day Repeated Dose Oral Toxicity Study (based on
OECD TG 408)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1324495?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12819846/
https://pubmed.ncbi.nlm.nih.gov/11346481/
https://pubs.acs.org/doi/10.1021/envhealth.3c00206
https://downloads.regulations.gov/EPA-HQ-OPPT-2020-0303-0004/attachment_1.pdf
https://www.scribd.com/document/523611238/Exp-11-Skin-irritation-study
https://downloads.regulations.gov/EPA-HQ-OPPT-2020-0303-0004/attachment_1.pdf
https://www.scribd.com/document/523611238/Exp-11-Skin-irritation-study
https://pubmed.ncbi.nlm.nih.gov/35355716/?utm_source=gquery
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959674/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

This study design is used to evaluate the subchronic toxicity of a substance.

Animal Acclimatization
(e.g., Sprague-Dawley rats, 1 week)
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OECD TG 408 workflow.

+ Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and

females per group (at least 10 of each).[20]
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e Dose Groups: A control group and at least three dose levels are used. For sodium p-
hydroxybenzoate, doses of 0, 125, 250, and 500 mg/kg bw/day were administered.[9]

o Administration: The test substance is administered daily by oral gavage for 90 consecutive
days.[9][20]

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are measured weekly.[20]

 Clinical Pathology: Blood and urine samples are collected at termination for hematology,
clinical chemistry, and urinalysis.[20]

o Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs
are weighed. Tissues are preserved for histopathological examination.[20]

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(based on OECD TG 422)

This screening study provides information on general toxicity as well as potential effects on
male and female reproductive performance.
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OECD TG 422 workflow.

o Test System: Wistar rats are commonly used.[6]

e Dosing: The test substance is administered daily to males for a minimum of four weeks
(including a 2-week pre-mating period) and to females throughout the study (approximately
63 days).[3]
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e Mating: Animals are paired for mating.[3]

o Endpoints: Observations include effects on gonadal function, estrous cycles, mating
behavior, conception, gestation, parturition, and lactation. Offspring are examined for
viability, growth, and development.[3] At termination, reproductive organs are examined
histopathologically.[3]

In Vitro Androgen Receptor Binding Assay

This assay is used to determine if a substance can bind to the androgen receptor.

e Principle: The assay measures the ability of a test chemical to compete with a radiolabeled
or fluorescently labeled androgen (e.qg., [3H]-R1881) for binding to the androgen receptor.
[21]

o Methodology: Cytosol containing the androgen receptor (e.g., from rat prostate) is incubated
with the labeled androgen and varying concentrations of the test substance.[21] The amount
of bound labeled androgen is then quantified, typically by liquid scintillation counting or
fluorescence polarization.[21][22] A decrease in the signal indicates that the test substance is
competing for binding to the receptor.

Conclusion

Sodium propylparaben has a well-characterized ADME profile and exhibits low acute toxicity.
The primary toxicological concerns are related to its potential for endocrine disruption,
specifically weak estrogenic and anti-androgenic activities. However, comprehensive
reproductive and developmental toxicity studies in rats have not shown adverse effects at
doses significantly higher than typical human exposure levels. Its primary metabolite, p-
hydroxybenzoic acid, is a known skin and eye irritant. The information and methodologies
presented in this guide are intended to provide a robust foundation for informed risk
assessment and to guide future research in the context of drug development and safety
evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Sodium Propylparaben and Its
Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324495#toxicological-profile-of-propylparaben-
sodium-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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